silanol CAS No. 88221-29-8](/img/structure/B14377668.png)
Bis[(butan-2-yl)oxy](methyl)silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(butan-2-yl)oxysilanol is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. Bis(butan-2-yl)oxysilanol is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(butan-2-yl)oxysilanol typically involves the reaction of silicon-based precursors with organic alcohols. One common method is the hydrolysis of dichlorosilanes followed by the reaction with butan-2-ol. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of Bis(butan-2-yl)oxysilanol is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(butan-2-yl)oxysilanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and other silicon-based compounds.
Reduction: Reduction reactions can convert Bis(butan-2-yl)oxysilanol into simpler silicon compounds.
Substitution: The compound can undergo substitution reactions where the butan-2-yl groups are replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic halides and catalysts are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(butan-2-yl)oxysilanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical implants and prosthetics.
Industry: It is used in the production of silicone-based materials, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of Bis(butan-2-yl)oxysilanol involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and carbon atoms, leading to the formation of stable structures. These interactions are crucial in its applications in material science and biology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilanol: Another organosilicon compound with similar properties but different applications.
Dimethylsilanediol: Known for its use in silicone elastomers and sealants.
Tetramethylsilane: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Uniqueness
Bis(butan-2-yl)oxysilanol is unique due to its specific structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
88221-29-8 |
|---|---|
Molekularformel |
C9H22O3Si |
Molekulargewicht |
206.35 g/mol |
IUPAC-Name |
di(butan-2-yloxy)-hydroxy-methylsilane |
InChI |
InChI=1S/C9H22O3Si/c1-6-8(3)11-13(5,10)12-9(4)7-2/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
KWHMGYRSXVBGMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)O[Si](C)(O)OC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


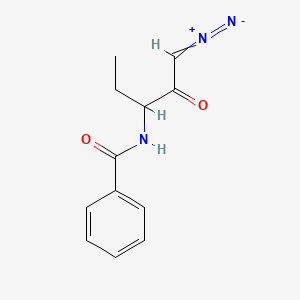

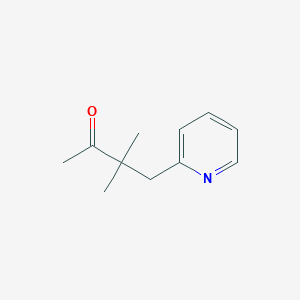

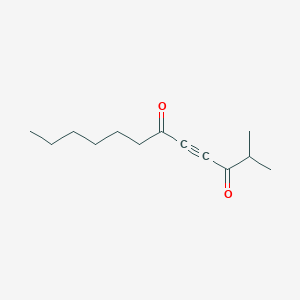
![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)

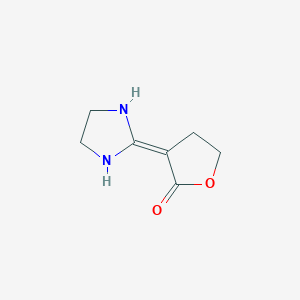

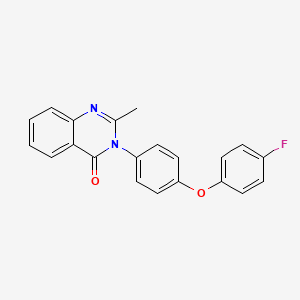
![1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole](/img/structure/B14377641.png)

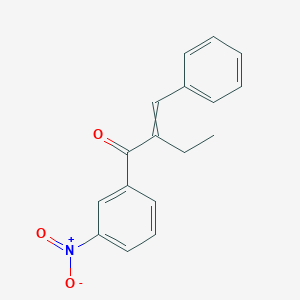
![Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B14377651.png)
